Calcium Crimson: A Technical Guide for Cellular Calcium Imaging
Calcium Crimson: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Crimson is a fluorescent, single-wavelength calcium indicator designed for the detection and quantification of intracellular calcium dynamics. As a member of the red-shifted series of calcium probes, it offers distinct advantages for specific experimental applications, particularly in environments with high intrinsic autofluorescence. This technical guide provides an in-depth overview of Calcium Crimson's properties, experimental protocols, and its role in cellular signaling research.
Calcium Crimson is derived from Texas Red and exhibits a fluorescence intensity that increases upon binding to Ca²⁺ ions.[1][2] Its long excitation and emission wavelengths make it particularly suitable for studies in tissues prone to autofluorescence and for multiplexing experiments with green fluorescent proteins (GFPs) or other blue or green-emitting fluorophores.[2][3] However, like other rhodamine-based dyes, it can be susceptible to cellular compartmentalization.[2]
Core Properties and Characteristics
Calcium Crimson's utility as a calcium indicator is defined by its photophysical and chemical properties. A comprehensive summary of these characteristics is presented below, allowing for direct comparison with other commonly used calcium indicators.
Data Presentation: Quantitative Properties of Calcium Crimson
| Property | Value | Notes |
| Excitation Maximum (λex) | ~586 - 590 nm | In the presence of saturating Ca²⁺.[2][4] |
| Emission Maximum (λem) | ~606 - 615 nm | In the presence of saturating Ca²⁺.[2][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~185 nM | In vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2] |
| ~204 nM | At 39.7°C. | |
| ~269 nM | At pH 7.40. | |
| Molar Extinction Coefficient (ε) | Data not available in search results. | |
| Fluorescence Quantum Yield (Φ) | Data not available in search results. | |
| Formulation | Cell-permeant acetoxymethyl (AM) ester and cell-impermeant salt. | The AM ester allows for loading into live cells.[1] |
Mechanism of Action
The fundamental principle behind Calcium Crimson as a calcium indicator lies in its ability to selectively bind to free calcium ions, resulting in a conformational change that significantly enhances its fluorescence quantum yield. The acetoxymethyl (AM) ester form of Calcium Crimson is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant, active form of the indicator within the cytosol. Upon excitation with light of the appropriate wavelength, the calcium-bound indicator fluoresces brightly, and the intensity of this fluorescence is directly proportional to the intracellular calcium concentration.
Mechanism of Calcium Crimson activation within a cell.
Experimental Protocols
While a definitive, standardized protocol for Calcium Crimson is not universally established and may require optimization for different cell types and experimental conditions, the following provides a general framework for its use.
Reagent Preparation
-
Calcium Crimson AM Stock Solution:
-
Prepare a 1 to 5 mM stock solution of Calcium Crimson AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Loading Buffer:
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 10-20 mM HEPES for pH stability.
-
For some cell types, the addition of Pluronic® F-127 (a non-ionic surfactant) to the loading buffer at a final concentration of 0.02-0.04% (w/v) can aid in the solubilization of the AM ester.
-
Probenecid (1-2.5 mM) can be included in the loading buffer to inhibit organic anion transporters, which can extrude the de-esterified indicator from the cell.
-
Cell Loading Procedure
-
Cell Plating: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) to a confluency of 70-90%.
-
Preparation of Loading Solution: Dilute the Calcium Crimson AM stock solution into the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the Calcium Crimson AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation at lower temperatures may reduce compartmentalization.[1]
-
-
Washing: After incubation, wash the cells 2-3 times with fresh loading buffer (without the indicator) to remove excess, unhydrolyzed dye.
-
De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the indicator by intracellular esterases.
Calcium Imaging
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with appropriate filters for Texas Red or similar fluorophores. A typical filter set would include an excitation filter around 580-590 nm and an emission filter around 610-620 nm.
-
For confocal microscopy, a laser line of ~594 nm is suitable for excitation.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the resting cells.
-
Introduce the stimulus (e.g., agonist, ionophore) to induce a calcium response.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, a positive control using a calcium ionophore like ionomycin (B1663694) can be performed to determine the maximal fluorescence (Fmax), and a negative control using a calcium chelator like EGTA can be used to determine the minimal fluorescence (Fmin).
-
Experimental Workflow
The following diagram illustrates a typical workflow for a calcium imaging experiment using Calcium Crimson AM.
A typical experimental workflow for Calcium Crimson imaging.
Troubleshooting
-
Low Signal: If the fluorescence signal is weak, consider increasing the concentration of Calcium Crimson AM or extending the loading time.[6] Ensure that the imaging buffer contains an appropriate concentration of calcium.
-
High Background: A high background can be due to incomplete washing of the dye. Ensure thorough washing after the loading step. Alternatively, the concentration of the indicator may be too high.
-
Dye Compartmentalization: As Calcium Crimson is a zwitterionic molecule, it can be prone to compartmentalization within organelles.[1] Loading at a lower temperature (e.g., room temperature) may help to mitigate this issue.[1]
-
Poor Signal Change: A known drawback of Calcium Crimson is that it may not exhibit a large change in signal upon calcium binding in some systems.[6][7] Increasing the indicator concentration and ensuring complete washout of extracellular dye can help improve the signal-to-background ratio.[6] If the issue persists, considering an alternative red-shifted indicator like Rhod-3 may be necessary.[6][7]
Conclusion
Calcium Crimson is a valuable tool for researchers studying intracellular calcium signaling, particularly in experimental systems with high autofluorescence. Its red-shifted spectral properties allow for multiplexing with other common fluorophores. However, researchers should be aware of its potential for cellular compartmentalization and the need for careful optimization of loading conditions to achieve a robust signal. By following the guidelines and protocols outlined in this technical guide, scientists can effectively utilize Calcium Crimson to gain insights into the complex and dynamic role of calcium in cellular physiology and drug discovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. Spectrum [Calcium Crimson (calcium bound)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Calcium Crimson™, AM, cell permeant dye - FAQs [thermofisher.com]
- 7. Rhod-3 Calcium Imaging Kit - FAQs [thermofisher.com]
